Cas no 1214370-21-4 ((6-(Trifluoromethyl)biphenyl-3-yl)methanol)

(6-(Trifluoromethyl)biphenyl-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (6-(Trifluoromethyl)biphenyl-3-yl)methanol
- [3-phenyl-4-(trifluoromethyl)phenyl]methanol
-
- インチ: 1S/C14H11F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h1-8,18H,9H2
- InChIKey: UCAHBMQYHBYTTO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CO)=CC=1C1C=CC=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 258
- XLogP3: 3.5
- トポロジー分子極性表面積: 20.2
(6-(Trifluoromethyl)biphenyl-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003187-250mg |
(6-(Trifluoromethyl)biphenyl-3-yl)methanol |
1214370-21-4 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A011003187-500mg |
(6-(Trifluoromethyl)biphenyl-3-yl)methanol |
1214370-21-4 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Alichem | A011003187-1g |
(6-(Trifluoromethyl)biphenyl-3-yl)methanol |
1214370-21-4 | 97% | 1g |
$1534.70 | 2023-09-04 |
(6-(Trifluoromethyl)biphenyl-3-yl)methanol 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
(6-(Trifluoromethyl)biphenyl-3-yl)methanolに関する追加情報
Introduction to (6-(Trifluoromethyl)biphenyl-3-yl)methanol (CAS No. 1214370-21-4)
(6-(Trifluoromethyl)biphenyl-3-yl)methanol, with the CAS number 1214370-21-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its biphenyl core substituted with a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 3-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of (6-(Trifluoromethyl)biphenyl-3-yl)methanol contribute to its potential applications in drug discovery and material science. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. Additionally, the hydroxymethyl functionality provides a versatile handle for further chemical modifications, enabling the synthesis of more complex structures.
In recent years, there has been a growing interest in exploring the pharmacological properties of biphenyl derivatives. Studies have demonstrated that biphenyl-based compounds often exhibit promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of electron-withdrawing groups such as the trifluoromethyl moiety can further modulate these activities by influencing the electronic properties of the molecule.
One of the most compelling aspects of (6-(Trifluoromethyl)biphenyl-3-yl)methanol is its role as a building block in the synthesis of more intricate pharmacophores. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, recent studies have shown that biphenyl derivatives can interact with specific enzymes and receptors, leading to potent inhibitory effects. The trifluoromethyl group plays a crucial role in optimizing these interactions by enhancing binding affinity and selectivity.
The synthetic pathways for obtaining (6-(Trifluoromethyl)biphenyl-3-yl)methanol have also been refined to ensure high yield and purity. Advanced catalytic methods and green chemistry principles have been employed to minimize waste and improve efficiency. These advancements not only make the production of this compound more sustainable but also more cost-effective, facilitating its widespread use in research and industrial applications.
Moreover, the versatility of (6-(Trifluoromethyl)biphenyl-3-yl)methanol extends beyond pharmaceutical applications. In material science, biphenyl derivatives are being explored for their potential use in organic electronics, such as OLEDs (organic light-emitting diodes) and semiconductors. The electron-deficient nature of these compounds makes them suitable candidates for use in charge transport layers, where they can enhance device performance.
The chemical reactivity of (6-(Trifluoromethyl)biphenyl-3-yl)methanol allows for diverse functionalization strategies. For example, palladium-catalyzed cross-coupling reactions can be utilized to introduce additional substituents at various positions on the biphenyl ring. This flexibility enables chemists to tailor the molecular structure for specific applications, whether it be for drug development or material innovation.
In conclusion, (6-(Trifluoromethyl)biphenyl-3-yl)methanol (CAS No. 1214370-21-4) is a multifaceted compound with significant potential in both pharmaceutical and material science domains. Its unique structural features and chemical properties make it an indispensable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As our understanding of its applications continues to grow, so too will its importance in driving innovation across multiple scientific disciplines.
1214370-21-4 ((6-(Trifluoromethyl)biphenyl-3-yl)methanol) Related Products
- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)
- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)
- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
- 2172521-54-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)
- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)




